![molecular formula C20H24FN3O2 B7189355 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-methoxy-N-methylanilino)ethanone](/img/structure/B7189355.png)
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-methoxy-N-methylanilino)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-methoxy-N-methylanilino)ethanone is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a methoxyaniline moiety through an ethanone linker. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-methoxy-N-methylanilino)ethanone typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. One common synthetic route includes the reaction of 4-fluoroaniline with piperazine in the presence of a suitable catalyst to form 4-(4-fluorophenyl)piperazine. This intermediate is then reacted with 2-methoxy-N-methylaniline under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of solvents, to enhance yield and purity.
Chemical Reactions Analysis
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-methoxy-N-methylanilino)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
Hydrolysis: Under acidic or basic conditions, the ethanone linker can be hydrolyzed to yield corresponding carboxylic acids or alcohols.
Scientific Research Applications
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-methoxy-N-methylanilino)ethanone has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its role as a ligand for various receptors in the central nervous system.
Pharmacology: It is used in the development of drugs targeting specific pathways involved in neurological disorders.
Biology: The compound is utilized in biochemical assays to study receptor-ligand interactions and signal transduction pathways.
Industry: It finds applications in the synthesis of advanced materials and as an intermediate in the production of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-methoxy-N-methylanilino)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and influencing downstream signaling pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, thereby affecting neuronal communication and function.
Comparison with Similar Compounds
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-methoxy-N-methylanilino)ethanone can be compared with other piperazine derivatives, such as:
1-(4-chlorophenyl)piperazine: Similar in structure but with a chlorine atom instead of fluorine, leading to different pharmacological properties.
1-(4-methylphenyl)piperazine: Contains a methyl group, which alters its chemical reactivity and biological activity.
1-(4-nitrophenyl)piperazine:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-methoxy-N-methylanilino)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2/c1-22(18-5-3-4-6-19(18)26-2)15-20(25)24-13-11-23(12-14-24)17-9-7-16(21)8-10-17/h3-10H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFFQDWQLSKJGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCN(CC1)C2=CC=C(C=C2)F)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
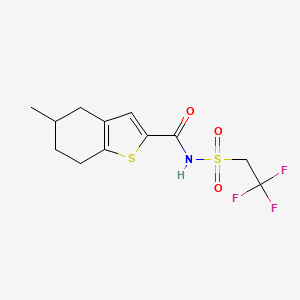
![N-(2,2,2-trifluoroethylsulfonyl)spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxamide](/img/structure/B7189282.png)
![2-Azabicyclo[2.2.1]heptan-2-yl-(2-ethoxy-3-fluorophenyl)methanone](/img/structure/B7189287.png)
![3-[[2-(4-Benzylmorpholin-2-yl)acetyl]amino]-4-methylbenzamide](/img/structure/B7189291.png)
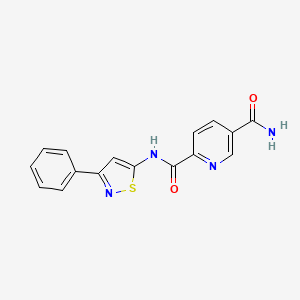
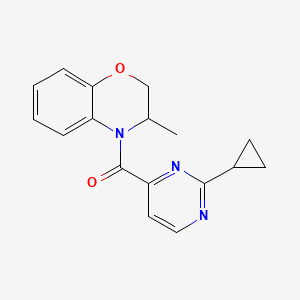
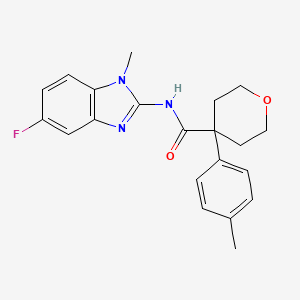
![2-[[4-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]piperazin-1-yl]methyl]quinazolin-4-amine](/img/structure/B7189343.png)
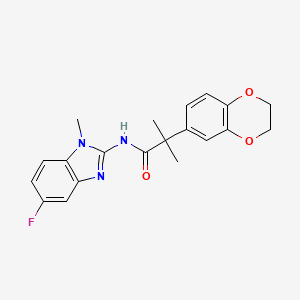
![1-methyl-N-[2-(2-methylimidazol-1-yl)ethyl]pyrazole-4-sulfonamide](/img/structure/B7189351.png)
![N-(4-fluorophenyl)-3-[4-[(2-oxopiperidin-1-yl)methyl]piperidin-1-yl]propanamide](/img/structure/B7189365.png)
![2-(2,2-dimethyl-3-oxopiperazin-1-yl)-N-spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-ylacetamide](/img/structure/B7189373.png)
![6-[(7-chloro-8-methyl-3,4-dihydro-2H-quinolin-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7189376.png)
![N-(3-methoxyphenyl)-3-[3-(morpholin-4-ylmethyl)pyrrolidin-1-yl]propanamide](/img/structure/B7189382.png)
